molecular formula C18H15ClN6O B303703 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Numéro de catalogue B303703
Poids moléculaire: 366.8 g/mol
Clé InChI: ZFYCAXDCKHUFBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.

Mécanisme D'action

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile targets BTK, a key enzyme in B-cell receptor signaling that is essential for the survival and proliferation of B-cells. By inhibiting BTK activity, 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile disrupts B-cell receptor signaling and leads to decreased proliferation and survival of B-cell malignancies. 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical models. It has been shown to have high oral bioavailability and a long half-life, making it a potential candidate for oral administration. 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have a selective inhibitory effect on BTK, with minimal off-target effects on other kinases.

Avantages Et Limitations Des Expériences En Laboratoire

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments, including its high oral bioavailability, long half-life, and selective inhibitory effect on BTK. However, its limitations include its relatively low solubility in water and its potential for off-target effects at higher concentrations.

Orientations Futures

There are several future directions for the study of 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, including its potential use in combination therapies for the treatment of B-cell malignancies and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its potential off-target effects. The development of more potent and selective BTK inhibitors may also have therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.

Méthodes De Synthèse

The synthesis of 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multistep process that includes the reaction of 3-chloroaniline with 1,2,4-triazole-3-carboxylic acid to form 3-chloro-1-(1H-1,2,4-triazol-3-yl)aniline, which is then reacted with 1,4-dihydroquinoline-3-carbonitrile to form 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. The final product is obtained through a purification process involving column chromatography and recrystallization.

Applications De Recherche Scientifique

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies and autoimmune diseases. It has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to decreased proliferation and survival of B-cell malignancies. 2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have anti-inflammatory effects and has potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

Nom du produit

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Formule moléculaire

C18H15ClN6O

Poids moléculaire

366.8 g/mol

Nom IUPAC

2-amino-4-(3-chlorophenyl)-5-oxo-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C18H15ClN6O/c19-11-4-1-3-10(7-11)15-12(8-20)17(21)25(18-22-9-23-24-18)13-5-2-6-14(26)16(13)15/h1,3-4,7,9,15H,2,5-6,21H2,(H,22,23,24)

Clé InChI

ZFYCAXDCKHUFBQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)C1

SMILES canonique

C1CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)C1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.